molecular formula C28H32N4O4 B12519894 2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B12519894
M. Wt: 488.6 g/mol
InChI Key: BSVAMKRLDSNSJV-UHFFFAOYSA-N
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Description

2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound featuring a benzo[lmn][3,8]phenanthroline core with pyrrolidin-1-yl propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactionsCommon reagents used in these reactions include pyrrolidine, propyl halides, and various catalysts to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidin-1-yl groups enhance its binding affinity to specific proteins, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone lies in its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of pyrrolidin-1-yl groups enhances its potential as a versatile scaffold in drug discovery and material science .

Properties

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

IUPAC Name

6,13-bis(3-pyrrolidin-1-ylpropyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C28H32N4O4/c33-25-19-7-9-21-24-22(28(36)32(27(21)35)18-6-16-30-13-3-4-14-30)10-8-20(23(19)24)26(34)31(25)17-5-15-29-11-1-2-12-29/h7-10H,1-6,11-18H2

InChI Key

BSVAMKRLDSNSJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CCCN6CCCC6)C2=O

Origin of Product

United States

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